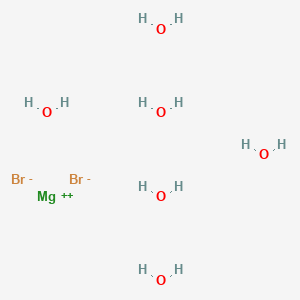
Magnesiumbromidehexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium dibromide hexahydrate is an inorganic compound with the chemical formula MgBr₂·6H₂O. It appears as colorless monoclinic crystals and is highly soluble in water. This compound is known for its hygroscopic nature, meaning it can absorb moisture from the air. Magnesium dibromide hexahydrate is used in various fields, including catalysis, organic synthesis, and as a flame retardant .
Mechanism of Action
Target of Action
Magnesium dibromide hexahydrate, also known as magnesium bromide hexahydrate, is a white crystalline solid . It primarily targets the nervous system and is often used as a mild sedative and as an anticonvulsant for the treatment of nervous disorders . It can also act as a catalyst in organic synthesis .
Mode of Action
It is known that magnesium ions play a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . In the nervous system, magnesium has a depressant effect at synapses and its mechanism of action is related to competition between calcium and magnesium in the stimulus–secretion coupling processes in transmitter release .
Biochemical Pathways
Magnesium is involved in several biochemical pathways. It participates in energy generation and is required for DNA and RNA synthesis, reproduction, and protein synthesis . Additionally, magnesium acts as a calcium antagonist and protects vascular endothelial cells from oxidative stress .
Pharmacokinetics
It is known that magnesium is water-soluble and somewhat soluble in alcohol . This solubility could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of magnesium dibromide hexahydrate’s action can vary depending on its use. As a sedative or anticonvulsant, it can help to calm the nervous system and reduce symptoms of nervous disorders . When used as a catalyst in organic synthesis, it can facilitate the formation of dihydropyrimidines via a one-pot Biginelli reaction .
Action Environment
The action of magnesium dibromide hexahydrate can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . Additionally, its stability and efficacy as a catalyst can be influenced by the presence of other substances in the reaction mixture .
Biochemical Analysis
Biochemical Properties
Magnesium, a component of magnesium dibromide hexahydrate, plays a pivotal role in energy production and specific functions in every cell in the body . It is involved in numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, and cellular signaling
Cellular Effects
Magnesium, a key component of magnesium dibromide hexahydrate, is essential for optimal immune function and regulating inflammation . Deficiency in magnesium can lead to temporary or long-term immune dysfunction
Molecular Mechanism
Magnesium, a component of this compound, acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor
Metabolic Pathways
Magnesium, a component of magnesium dibromide hexahydrate, is involved in all major cellular processes such as energy metabolism, DNA transcription, and protein synthesis
Preparation Methods
Magnesium dibromide hexahydrate can be synthesized through several methods:
Reaction with Hydrobromic Acid: Magnesium oxide or magnesium carbonate is treated with hydrobromic acid, resulting in the formation of magnesium dibromide.
Direct Method: Magnesium hydroxide or magnesium carbonate is used as raw material, and quantitative water is added to form a slurry. Ammonia is introduced first, followed by bromine to react.
Chemical Reactions Analysis
Magnesium dibromide hexahydrate undergoes various chemical reactions:
Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.
Substitution Reactions: It acts as a Lewis acid catalyst in organic synthesis, such as in the aldol reaction.
Reactions with Chlorine: Treatment with chlorine results in the formation of magnesium chloride.
Common reagents used in these reactions include hydrobromic acid, chlorine, and various organic substrates. The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Magnesium dibromide hexahydrate has several scientific research applications:
Catalysis: It is used as a catalyst in the synthesis of dihydropyrimidines via a one-pot Biginelli reaction.
Electrochemistry: It serves as an electrolyte and active bromine source for the electrochemical oxidation of secondary alcohols.
Flame Retardant: The compound has properties that make it useful as a flame retardant.
Comparison with Similar Compounds
Magnesium dibromide hexahydrate can be compared with other magnesium halides:
Magnesium Chloride (MgCl₂): Similar in structure but has different solubility and reactivity properties.
Magnesium Iodide (MgI₂): Another halide with distinct chemical behavior and applications.
Magnesium Fluoride (MgF₂): Known for its use in optical applications due to its transparency to ultraviolet light.
Magnesium dibromide hexahydrate is unique due to its specific applications in catalysis and electrochemistry, which are not as prominent in other magnesium halides.
Properties
CAS No. |
13446-53-2 |
|---|---|
Molecular Formula |
Br2H2MgO |
Molecular Weight |
202.13 g/mol |
IUPAC Name |
magnesium;dibromide;hydrate |
InChI |
InChI=1S/2BrH.Mg.H2O/h2*1H;;1H2/q;;+2;/p-2 |
InChI Key |
VWQUXHVMSWBXML-UHFFFAOYSA-L |
SMILES |
O.O.O.O.O.O.[Mg+2].[Br-].[Br-] |
Canonical SMILES |
O.[Mg+2].[Br-].[Br-] |
Key on ui other cas no. |
13446-53-2 |
Synonyms |
Magnesium Bromide Hexahydrate; Magnesium Dibromide Hexahydrate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main structural motif of Magnesium Dibromide Hexahydrate and other similar magnesium halide hydrates?
A1: The crystal structures of Magnesium Dibromide Hexahydrate, along with other water-rich magnesium halide hydrates, consistently feature Mg(H2O)6 octahedra as their fundamental building blocks [, ]. This means that a central magnesium ion (Mg2+) is surrounded by six water molecules, forming an octahedral complex. The bromide anions (Br-) are then incorporated into a network of hydrogen bonds (O—H···X) with these octahedra.
Q2: Are there any noticeable variations in the Mg(H2O)6 octahedra across different magnesium halide hydrates?
A2: While the Mg(H2O)6 octahedra are consistently present in these structures, the research indicates that the dimensions and angles within these complexes remain very similar across different magnesium halide hydrates [, ]. Furthermore, any observed variations in these parameters are not found to be systematic. This suggests that the Mg(H2O)6 octahedron is a relatively stable and consistent structural unit in these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine](/img/structure/B51155.png)
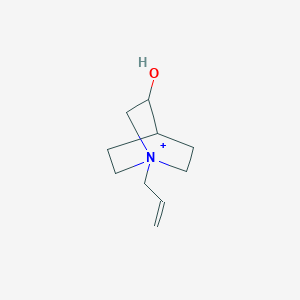
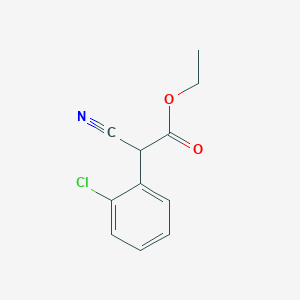
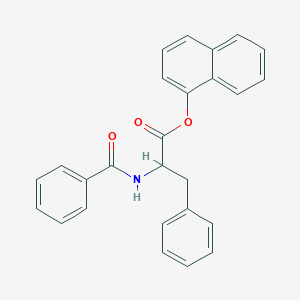
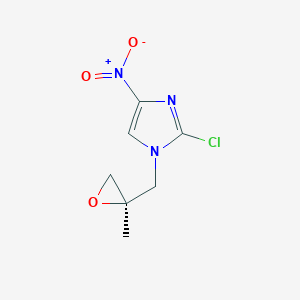

![N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide](/img/structure/B51168.png)
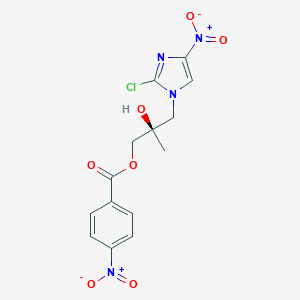

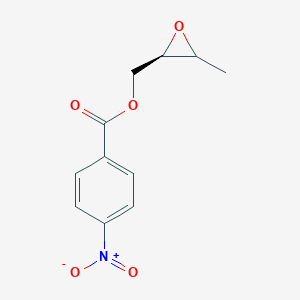
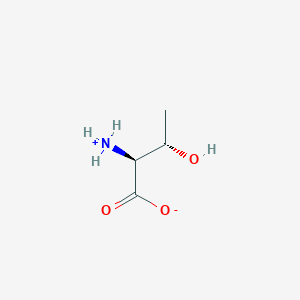
![Methyl [2-(3-buten-1-yloxy)ethyl]carbamate](/img/structure/B51182.png)
![2-Methoxy-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51186.png)

